4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide works by selectively inhibiting the activity of the IL-23 receptor, which is expressed on the surface of Th17 cells. IL-23 is a cytokine that plays a critical role in the differentiation and survival of Th17 cells. By inhibiting the IL-23 receptor, 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide prevents the activation and proliferation of Th17 cells, which in turn reduces inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been shown to have potent and selective inhibitory activity against the IL-23 receptor. The compound has also been found to have favorable pharmacokinetic properties, such as high oral bioavailability and a long half-life. In preclinical studies, 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been shown to effectively reduce inflammation and tissue damage in animal models of autoimmune diseases. The compound has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its high selectivity and potency against the IL-23 receptor. This allows researchers to study the specific role of IL-23 in autoimmune diseases and the effects of inhibiting its signaling pathway. However, one limitation of using 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide is its high cost, which may limit its accessibility for some research groups.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. One area of focus is the clinical evaluation of the compound in patients with autoimmune diseases. Several clinical trials are currently underway to assess the safety and efficacy of 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide in psoriasis, psoriatic arthritis, and lupus. Another future direction is the development of combination therapies that target multiple pathways involved in the pathogenesis of autoimmune diseases. 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide may also have potential applications in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. The compound has been shown to selectively inhibit the activity of a specific type of immune cell called Th17 cells, which are involved in the pathogenesis of autoimmune diseases. 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has also been found to have anti-inflammatory effects, which further supports its potential as a therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23-14-12-19(13-15-23)22-21(25)18-8-10-20(11-9-18)24(28(2,26)27)16-17-6-4-3-5-7-17/h3-11,19H,12-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWACMRQSOMCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.